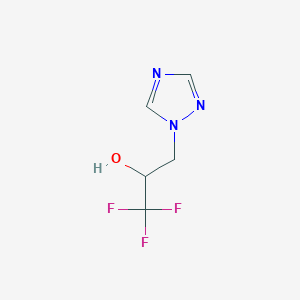
1,1,1-trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is a chemical compound with the molecular formula C5H6F3N3O and a molecular weight of 181.12 g/mol . This compound features a trifluoromethyl group and a triazole ring, making it a valuable molecule in various scientific and industrial applications.
作用机制
Target of Action
Compounds with a 1,2,4-triazole ring, such as this one, are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
Compounds with a 1,2,4-triazole ring are known to interact with various biological receptors, potentially affecting multiple pathways .
Pharmacokinetics
It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
1,2,4-triazole derivatives have been evaluated for their cytotoxic activities against various human cancer cell lines .
Action Environment
It’s known that various internal and external factors can influence the action of anticancer drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with 1H-1,2,4-triazole under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the triazole on the carbonyl carbon of the trifluoroacetone . The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
化学反应分析
Types of Reactions
1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of trifluoromethyl alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
科学研究应用
1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-2-propanol: Similar in structure but lacks the triazole ring, making it less versatile in biological applications.
1,1,1-Trifluoro-2-methylpropan-2-ol: Another trifluoromethyl compound with different functional groups, used primarily as a solvent.
4,4’-(1H-1,2,4-Triazol-1-yl)methylenebis(benzoic acid): Contains a triazole ring but differs in its overall structure and applications.
Uniqueness
1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is unique due to the combination of the trifluoromethyl group and the triazole ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
1,1,1-trifluoro-3-(1,2,4-triazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O/c6-5(7,8)4(12)1-11-3-9-2-10-11/h2-4,12H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXRAXSFWAVWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343419-92-0 |
Source


|
| Record name | 1,1,1-trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2927853.png)
![4-methoxy-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2927855.png)
![4-[(3-Methylmorpholin-4-yl)methyl]aniline](/img/structure/B2927857.png)
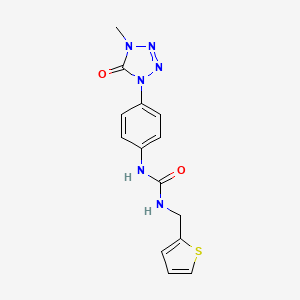
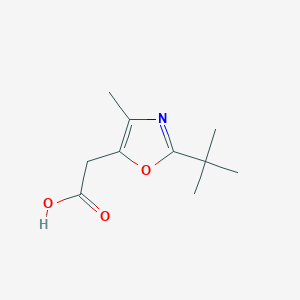
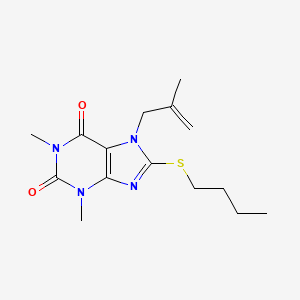
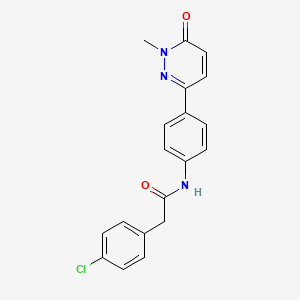
![methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2927863.png)
![N-(4-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2927865.png)
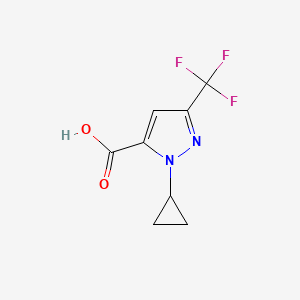
![2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927869.png)



